molecular formula C12H17NO3 B14853863 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide

3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B14853863
M. Wt: 223.27 g/mol
InChI Key: UODWFCZUPXYQAD-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, isopropoxy, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Acylation: The amino group is acylated to form the benzamide structure.

    Substitution: Hydroxy and isopropoxy groups are introduced through substitution reactions.

    Methylation: The final step involves the methylation of the amino group to form the N,N-dimethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy or isopropoxy groups.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups may facilitate binding to enzymes or receptors, while the dimethylamino group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, which may affect its binding affinity and specificity.

    5-Isopropoxy-N,N-dimethylbenzamide: Lacks the hydroxy group, potentially altering its reactivity and solubility.

    3-Hydroxy-5-methoxy-N,N-dimethylbenzamide: Substitutes the isopropoxy group with a methoxy group, which can influence its chemical and biological properties.

Uniqueness

3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide is unique due to the combination of hydroxy, isopropoxy, and dimethylamino groups on the benzamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-5-propan-2-yloxybenzamide

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-6-9(5-10(14)7-11)12(15)13(3)4/h5-8,14H,1-4H3

InChI Key

UODWFCZUPXYQAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

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